molecular formula C15H12F2O3 B4703056 (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE

Cat. No.: B4703056
M. Wt: 278.25 g/mol
InChI Key: RGJRXPXOIRTCQE-HJWRWDBZSA-N
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Description

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a methyl group attached to a furan ring, and a propenone moiety

Properties

IUPAC Name

(Z)-1-[4-(difluoromethoxy)phenyl]-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-10-2-5-12(19-10)8-9-14(18)11-3-6-13(7-4-11)20-15(16)17/h2-9,15H,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJRXPXOIRTCQE-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\C(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Difluoromethoxy Phenyl Intermediate:

    Coupling with Methyl Furan: The intermediate is then coupled with a methyl furan derivative under specific reaction conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of difluoromethoxy and methyl furan groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its activity against specific diseases or its ability to modulate biological pathways.

Industry

In industrial applications, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance the compound’s binding affinity to certain receptors, while the methyl furan moiety can influence its overall biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-[4-(CHLOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE: Similar structure with a chloromethoxy group instead of difluoromethoxy.

    (Z)-1-[4-(METHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE: Contains a methoxy group instead of difluoromethoxy.

    (Z)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE: Features a trifluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct and valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-2-FURYL)-2-PROPEN-1-ONE

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